tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
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Overview
Description
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[5,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The compound is further functionalized with a tert-butyl carbamate group and a bromine atom, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolo[5,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic core.
Introduction of tert-Butyl Carbamate Group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Acids and Bases: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic core play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-c][1,2,4]triazine)carbamate
- tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-d][1,3]oxazole)carbamate
Uniqueness
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the heterocyclic core. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H16BrN3O2S |
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Molecular Weight |
346.25 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C12H16BrN3O2S/c1-6-8(14-11(17)18-12(3,4)5)10-16(15-6)9(13)7(2)19-10/h1-5H3,(H,14,17) |
InChI Key |
GGZWFTGYITYLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)C)NC(=O)OC(C)(C)C)S1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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